Linalyl acetate

Overview

Description

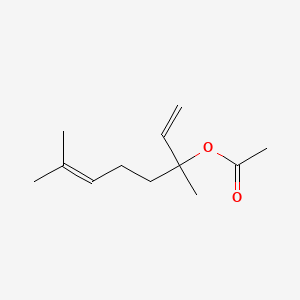

Linalyl acetate (C₁₂H₂₀O₂, molecular weight: 196.29) is a monoterpene ester derived from the esterification of linalool (a tertiary alcohol) and acetic acid . It is a key constituent of essential oils in plants such as lavender (Lavandula angustifolia), bergamot, and clary sage . Structurally, it features a 3,7-dimethylocta-1,6-dien-3-yl backbone with an acetyl group, contributing to its floral, fruity aroma . Regulatory standards, such as those from Japan’s Ministry of Health, require ≥90.0% purity for cosmetic and pharmaceutical use, with specific spectral and solubility properties (e.g., d²⁰: 0.902–0.917, clear solubility in ethanol) .

Its odor threshold (OT) is 5.9 ng/L, slightly higher than linalool (3.2 ng/L) but lower than oxidized derivatives like 8-carboxythis compound (6.1 ng/L) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl acetate can be synthesized through the esterification of linalool with acetic acid or acetic anhydride. The reaction typically involves heating linalool with acetic anhydride in the presence of a catalyst under nitrogen conditions. The mixture is heated to 100-120°C and reacted for 1-3 hours. After the reaction, the product is purified through reduced-pressure distillation and washing .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials using methods such as steam distillation, hydrodistillation, and supercritical fluid extraction. Steam distillation involves exposing the plant material to high-temperature steam, causing the essential oil to vaporize and then condense separately. Hydrodistillation is similar but involves boiling the plant material in water. Supercritical fluid extraction uses supercritical carbon dioxide as a solvent, preserving the chemical integrity of sensitive compounds like this compound .

Chemical Reactions Analysis

Types of Reactions: Linalyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form oxygenated derivatives such as 8-oxothis compound and 8-hydroxythis compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol, linalool, using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the ester group, where the acetate group can be replaced by other functional groups using appropriate reagents.

Major Products:

Scientific Research Applications

Anti-Inflammatory Effects

Linalyl acetate has demonstrated significant anti-inflammatory properties. A study indicated that it effectively alleviates psoriasis-like skin inflammation when combined with linalool, showing synergistic effects at a 1:1 weight ratio . This combination resulted in over 90% recovery in specific cytokine levels associated with inflammation, suggesting its potential as a treatment for inflammatory skin conditions.

Cardiovascular Benefits

Research has shown that this compound can recover cell damage and cardiovascular changes induced by nicotine in adolescent rats. This suggests its potential role in protecting against nicotine-induced cardiovascular disruptions . Additionally, it has been reported to modulate intracellular calcium concentration and exhibit antioxidative effects, which may be beneficial in ischemic stroke scenarios .

Antioxidant Properties

The compound's antioxidant capabilities have been extensively studied. For instance, this compound has been shown to reduce oxidative stress markers and enhance the body's antioxidant defenses. This property is crucial for protecting cells from damage caused by free radicals and could be leveraged in formulations aimed at preventing oxidative damage in various tissues .

Aromatherapy and Psychopharmacology

This compound is widely used in aromatherapy due to its calming and sedative effects. Studies have indicated that it can reduce anxiety and promote relaxation when inhaled or applied topically. Its interaction with the central nervous system may lead to marked sedative effects, making it a popular choice for stress relief formulations .

Skin Care Products

Due to its anti-inflammatory and soothing properties, this compound is often incorporated into skincare products designed for sensitive skin or conditions such as eczema and psoriasis. Its ability to reduce redness and irritation makes it an attractive ingredient for cosmetic formulations aimed at enhancing skin health .

Fragrance Industry

This compound's pleasant floral scent makes it a staple in the fragrance industry. It is frequently used as a component in perfumes and scented products, contributing to their overall aroma profile while also providing potential therapeutic benefits through inhalation.

Toxicology and Safety Profile

While this compound is generally considered safe for use in cosmetics and food products, some studies have reported allergic reactions in certain individuals, particularly those with sensitivities to fragrance compounds . Toxicological assessments indicate that the compound has low acute toxicity; however, caution is advised regarding its use in high concentrations or among sensitive populations .

Psoriasis Treatment Study

In a controlled study on mice with imiquimod-induced psoriasis, the application of this compound combined with linalool resulted in significant improvements in clinical scores related to psoriasis severity (PASI scores) compared to untreated controls. The combination showed a marked reduction in inflammatory cytokines associated with the disease .

Cardiovascular Protection Study

A study investigating the effects of this compound on nicotine-induced cardiovascular changes revealed that treatment with this compound significantly mitigated damage to cardiac tissues and improved overall cardiovascular function in adolescent rat models .

Mechanism of Action

Linalyl acetate exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Analgesic: this compound provides pain relief by modulating the activity of pain receptors and reducing the release of pain-inducing substances.

Anti-anxiety: It exerts a calming effect by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and promoting relaxation

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Linalyl acetate belongs to the monoterpene ester family, which includes:

- Neryl acetate : Derived from nerol (cis-isomer of geraniol), with a citrus-floral scent.

- Geraniol acetate : Ester of geraniol, common in rose and palmarosa oils.

- Citronellyl acetate : Found in Pelargonium spp., with a rosy aroma.

*Data inferred from comparative studies .

Functional Differences

- Antidepressant Activity : this compound inhibits serotonin transporter (SERT) and dopamine D2 receptors with efficacy comparable to paroxetine and fluoxetine . In contrast, neryl acetate shows weaker SERT inhibition but stronger D2 receptor modulation .

- Spasmolytic Activity : Both this compound and citronellyl acetate relax guinea pig ileum, but enantiomers of citronellyl acetate exhibit synergistic effects, unlike this compound enantiomers, which are equipotent .

Olfactory and Chemical Stability

This compound’s odor quality depends on its ratio to linalool in essential oils. Lavender oil with a linalool:this compound ratio of ~1:2 (43–47% this compound) is considered optimal; exceeding 50% reduces sensory scores . Oxidation at carbon 8 alters its aroma: 8-oxothis compound retains a linalool-like scent (OT: 5.9 ng/L), while 8-carboxythis compound develops fatty/musty notes .

Lavender Oil Composition

ISO 3515 mandates ≥25% combined linalool and this compound in lavender oil . Adulteration with synthetic this compound (e.g., in lavandin oil sold as lavender oil) is common, with some commercial samples containing up to 21.4% this compound (exceeding ISO limits) .

Antimicrobial Synergy

In Romanian lavender oil, this compound and linalool (combined 60–70%) show synergistic antibacterial effects against Staphylococcus aureus .

Enantiomeric Differences

(-)-Linalyl acetate is the predominant enantiomer in Spanish sage (Salvia lavandulifolia), while racemic mixtures (e.g., synthetic blends) lack enantiomeric purity .

Biological Activity

Linalyl acetate, a prominent ester derived from linalool, is a compound widely recognized for its diverse biological activities. This article explores the pharmacological effects of this compound, emphasizing its anti-inflammatory, antioxidant, and neuroprotective properties. It also discusses relevant case studies and research findings that highlight its potential therapeutic applications.

- Chemical Formula : C10H18O2

- Molar Mass : 174.26 g/mol

- Appearance : Colorless liquid with a floral scent

- Density : 0.858 to 0.868 g/cm³

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

- Mechanism of Action : It has been shown to inhibit the activation of pro-inflammatory cytokines such as IL-1β and TNF-α in various models, including psoriasis-like skin lesions in mice .

- Case Study : In a study by Rai et al. (2020), this compound demonstrated over 90% recovery in levels of Th-1 cytokines (TNF-α and IL-1β) at a topical dose of 2%, indicating its effectiveness in managing inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies Involving this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rai et al. (2020) | Psoriasis-like lesions in mice | Reduced IL-1β and TNF-α levels; over 90% recovery in cytokine levels |

| Moon et al. (2018) | Human mast cell line | Inhibited caspase-1 and NF-κB activation |

| Aoe et al. (2017) | Murine brain endothelial cells | Reduced expression of cell adhesion molecules |

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which contribute to its neuroprotective effects.

- Research Findings : A study indicated that this compound could reduce oxidative stress markers in models of chronic stress and diabetes, suggesting its potential role in neuroprotection through modulation of oxidative pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention in recent research.

- Mechanism : It appears to modulate serotonin transporters and has a strong affinity for serotonin receptors, which may contribute to its calming effects on the nervous system .

- Case Study : In animal models, this compound reduced anxiety-like behaviors and improved cognitive functions, showcasing its therapeutic potential for mood disorders .

Other Pharmacological Activities

Beyond anti-inflammatory and neuroprotective effects, this compound exhibits several other biological activities:

- Anti-diabetic Effects : Studies have shown that this compound can lower serum glucose levels in diabetic rat models by enhancing liver AMP-activated protein kinase expression .

- Cardiovascular Benefits : Research has indicated that it can alleviate cardiovascular changes induced by acute nicotine exposure in adolescent rats, suggesting protective effects against cardiovascular disruptions .

Table 2: Summary of Other Biological Activities of this compound

| Activity Type | Key Findings |

|---|---|

| Anti-diabetic | Reduced serum glucose levels in diabetic rats |

| Cardiovascular | Alleviated nicotine-induced cardiovascular changes |

| Antimicrobial | Exhibited antimicrobial properties against various pathogens |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying linalyl acetate in plant essential oils, and how can their accuracy be validated?

Gas chromatography (GC) and near-infrared (NIR) spectroscopy are widely used. For example, NIR combined with orthogonal signal correction (OSC) and forward interval partial least squares (FiPLS) modeling achieved root mean square errors of prediction (RMSEP) of 0.364 for this compound in lavender oil . Validation requires cross-checking with established methods (e.g., GC-MS) and reporting parameters like RMSECV (root mean square error of cross-validation) to assess robustness .

Q. How can researchers distinguish this compound from structurally similar esters in complex mixtures?

Use chromatographic separation (e.g., GC with polar columns) coupled with mass spectrometry (MS) to identify unique fragmentation patterns. For example, the molecular formula C₁₂H₂₀O₂ and SMILES string C(OC(C=C)(CCC=C(C)C)C)(=O)C provide distinct spectral signatures . Isotopic labeling or derivatization may enhance resolution in overlapping peaks .

Q. What experimental protocols are used to study this compound’s bioactivity in dermatological research?

In vitro assays measuring inhibition of neurotrophic factors like Artemin (ARTN) are common. For instance, IC₅₀ values (concentration causing 50% inhibition) can be determined using cell lines transfected with ARTN reporters. This compound showed an IC₅₀ of 3.6 µM, significantly stronger than linalool (194 µM), indicating structure-activity relationships . Dose-response curves and cytotoxicity controls (e.g., MTT assays) are critical for validating specificity .

Advanced Research Questions

Q. How do genetic factors influence the biosynthesis of this compound in Lavandula angustifolia?

Quantitative trait locus (QTL) analysis identified LiAAT4 as a key gene regulating the conversion of linalool to this compound. Allelic variations in LiAAT4 correlate with enzymatic efficiency, impacting the linalool-to-linalyl acetate ratio . Marker-assisted selection (MAS) using single nucleotide polymorphisms (SNPs) linked to LiAAT4 can optimize lavender breeding for higher this compound yields .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s pharmacokinetics across studies?

Discrepancies often stem from variability in plant sources, extraction methods, or assay conditions. For example, IC₅₀ values for ARTN inhibition may differ due to cell line-specific responses . Standardizing protocols (e.g., ISO guidelines for essential oil extraction) and reporting detailed metadata (e.g., chemotype, harvest time) are essential for cross-study comparisons .

Q. How can researchers design experiments to elucidate the mechanistic pathways of this compound’s anti-inflammatory effects?

Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify downstream targets. For example, this compound’s suppression of Artemin suggests modulation of the MAPK/ERK pathway. Knockout models (e.g., CRISPR-Cas9 in keratinocytes) can validate candidate pathways, while molecular docking studies predict interactions with ARTN receptors .

Q. Methodological Considerations Table

Properties

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKAYLJWKGQEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026946 | |

| Record name | Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, Clear colorless liquid with an odor of bergamot; [Hawley], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a floral, fruity odour | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221 °C, 220.00 °C. @ 760.00 mm Hg, 220 °C | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

94 °C (201 °F) - closed cup, 185 °F (85 °C) (closed cup), 85 °C c.c. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Miscible with ethanol, ether, Soluble in alcohol, ether, diethyl phthalate, benzyl benzoate, mineral oil, fixed oils; slightly soluble in propylene glycol; insoluble in glycerol., Solubility in water: poor, slightly soluble in propylene glycol; insoluble in glycerol and water; miscible with alcohol and fixed oils, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895 g/cu cm at 20 °C, Relative density (water = 1): 0.9, 0.895-0.914 | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Linalyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/360/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.77 | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.11 [mmHg], 0.111 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.6 | |

| Record name | Linalyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Dihydrolinalool, dehydrolinalool, tetrahydrolinalylacetate, linalool. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless, oily liquid | |

CAS No. |

115-95-7 | |

| Record name | Linalyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINALYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K47SSQ51G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINALYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LINALYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1716 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< 25 °C | |

| Record name | Linalyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.